BenchChemオンラインストアへようこそ!

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Antiviral Epstein-Barr Virus 7-Deazapurine

7-Iodo-2',3'-dideoxy-7-deaza-guanosine (7-I-7-Deaza-ddG) features a 7-iodo substitution enabling direct fluorophore conjugation for custom sequencing reagents. Distinct from unmodified analogs, it exhibits chain-terminating properties and differential inhibition profiles against HIV-1 RT polymerase (Ki=25 nM) vs. RNase H (IC50=1.10×10³ nM). Ideal for SAR studies and in-house labeling to reduce proprietary reagent costs.

Molecular Formula C11H13IN4O3
Molecular Weight 376.15 g/mol
Cat. No. B1530895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
Molecular FormulaC11H13IN4O3
Molecular Weight376.15 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I
InChIInChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1
InChIKeyKJNOBXXCZQLWLF-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Procurement Guide: Technical Specifications and Comparator Data


7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine (CAS 114748-67-3) is a chemically modified dideoxynucleoside featuring an iodine substitution at the 7-position of the 7-deazapurine ring and the absence of 2' and 3' hydroxyl groups on the sugar moiety, classifying it as a chain-terminating nucleoside analog . With a molecular formula of C₁₁H₁₃IN₄O₃ and molecular weight of 376.15 g/mol, this compound exhibits a calculated LogP of -0.4 and density of 2.4±0.1 g/cm³, and is primarily utilized as a building block in nucleic acid research, antiviral mechanism studies, and structure-activity relationship investigations . The 7-deaza modification enhances base stability and reduces hydrogen bonding ambiguity, while the 7-iodo substituent enables radiolabeling and crosslinking applications that are not feasible with non-halogenated analogs .

Why 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Cannot Be Interchanged with Non-Halogenated or Alternative 7-Substituted Analogs


While 7-deaza-2',3'-dideoxyguanosine (7-deaza-ddG, CAS 111869-49-9) and other 7-deazapurine dideoxynucleosides share the same core scaffold and chain-terminating mechanism, substitution at the 7-position fundamentally alters both physicochemical properties and biological recognition . The 7-iodo modification introduces a heavy atom (iodine, atomic weight 126.9) that is absent in the parent 7-deaza-ddG (molecular weight 250.25 vs 376.15 for the iodo derivative), substantially modifying LogP, solubility, and molecular recognition by target enzymes and transporters . SAR studies on 3'-deoxy-7-deazapurine nucleosides have demonstrated that 7-substitution can confer up to 10-fold increased affinity for the P1 nucleoside transporter, directly impacting cellular uptake and intracellular accumulation—a critical determinant of in vitro and in vivo efficacy that cannot be assumed equivalent across different 7-substituents [1]. Furthermore, the heavy iodine atom enables unique applications in radiolabeling, X-ray crystallography phasing, and crosslinking studies that are structurally impossible with chloro, bromo, or unsubstituted analogs [2].

Quantitative Comparative Evidence for 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Selection


Comparative Antiviral Potency: 7-Iodo vs 7-Bromo 7-Deazapurine Dioxolane Nucleosides Against Epstein-Barr Virus

In a head-to-head comparison of dioxolane-derived 7-deazapurine nucleoside analogs, the 7-iodo-deazaadenosine analog (compound 16) exhibited an EC₅₀ of 0.47 μM against Epstein-Barr virus (EBV), while the corresponding 7-bromo-deazaadenosine analog (compound 15) demonstrated an EC₅₀ of 0.17 μM under identical assay conditions [1]. Both halogenated analogs showed substantially greater potency than ganciclovir (EC₅₀ = 2.5 μM), with the bromo derivative being 14-fold more potent than ganciclovir and displaying a selectivity index of 294 [1]. This class-level comparison establishes that 7-halogenation critically modulates antiviral potency, with iodo substitution conferring intermediate potency between bromo and unsubstituted analogs.

Antiviral Epstein-Barr Virus 7-Deazapurine

Antiparasitic Activity: 7-Iodo vs 7-Bromo 3'-Deoxy-7-Deazapurine Nucleosides Against Trypanosoma brucei

In a series of 3'-deoxy-7-deazapurine nucleosides bearing diverse 7-substituents, both 7-bromo- and 7-iodo-derivatives exerted double-digit nanomolar activity against Trypanosoma brucei brucei and T. b. gambiense with no detectable cytotoxicity, establishing them as promising antitrypanosomal candidates [1]. SAR studies on related 3'-deoxy-7-deazapurine nucleosides demonstrated that introduction of a 7-substituent confers up to 10-fold increased affinity for the P1 nucleoside transporter while generally retaining high affinity for the P2 aminopurine transporter, a critical uptake mechanism for antiparasitic efficacy [2].

Antiparasitic Trypanosoma brucei Nucleoside Transporter

Solubility and Formulation Compatibility: 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine vs Typical Nucleoside Analogs

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine demonstrates DMSO solubility of approximately 125 mg/mL (~332.31 mM), enabling preparation of high-concentration stock solutions for in vitro assays . The compound requires protection from light during storage and handling due to the photosensitivity of the C-I bond . Recommended storage conditions are powder at -20°C for up to 3 years, with in-solvent stability at -80°C for 6 months or -20°C for 1 month . Multiple in vivo formulation protocols have been validated, including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) .

Solubility Formulation DMSO Compatibility

Heavy-Atom Utility: 7-Iodo Substitution Enables Unique Structural Biology Applications Inaccessible to Non-Halogenated or Lighter Halogen Analogs

The 7-iodo modification introduces a heavy atom (iodine, atomic number 53) that is absent in 7-deaza-ddG (molecular weight 250.25) and provides substantially greater anomalous scattering than chloro (atomic number 17) or bromo (atomic number 35) substituents . The 7-deaza modification enhances nuclease resistance and improves oligonucleotide stability in biological systems, while the iodine atom facilitates both radiolabeling (via ¹²⁵I isotope) and crosslinking studies [1]. The regioselective 7-halogenation of 7-deaza-2'-deoxyguanosine derivatives with N-iodosuccinimide provides a well-characterized synthetic route that yields high-purity products suitable for biological testing [2].

X-ray Crystallography Radiolabeling Heavy Atom Phasing

Optimal Application Scenarios for 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine Based on Quantitative Evidence


Antiviral Drug Discovery: Structure-Activity Relationship Studies of 7-Halogenated Nucleoside Analogs

Based on the demonstrated EC₅₀ of 0.47 μM for the 7-iodo-deazaadenosine dioxolane analog against EBV [1], 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is optimally deployed as a comparator compound in antiviral SAR campaigns exploring the impact of 7-halogen identity (I vs Br vs Cl) on potency and selectivity. The compound serves as an essential reference point for establishing halogen-dependent activity trends in 7-deazapurine nucleoside series, particularly when evaluating potency differences between iodo and bromo substitution in guanosine-based scaffolds. Researchers developing next-generation antivirals should prioritize this compound when systematic halogen scanning is required to optimize lead candidates against EBV, HIV, or other viruses susceptible to nucleoside analog inhibition.

Antiparasitic Agent Development: Nucleoside Transporter Uptake Studies

The SAR finding that 7-substitution confers up to 10-fold increased affinity for the P1 nucleoside transporter [2] positions 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine as a valuable tool compound for investigating transporter-mediated uptake mechanisms in Trypanosoma and Leishmania species. The double-digit nanomolar activity of 7-halogenated derivatives against T. brucei [3] supports its use as a probe to dissect the relative contributions of P1 vs P2 transporter systems to intracellular accumulation and antiparasitic efficacy. Procurement of this compound is indicated for laboratories studying purine salvage pathway vulnerabilities in kinetoplastid parasites or developing transporter-targeted delivery strategies for nucleoside-based antiparasitics.

Structural Biology: X-ray Crystallography Phasing and Macromolecular Complex Studies

The heavy iodine atom (atomic number 53) incorporated at the 7-position provides strong anomalous scattering suitable for experimental phasing in X-ray crystallography . 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is the preferred procurement choice over bromo or chloro analogs when anomalous signal strength is critical for de novo structure determination of nucleoside-binding proteins, polymerases, or reverse transcriptases. The compound's compatibility with DMSO solubilization (up to ~332 mM) and established storage protocols (-80°C for 6 months in solvent) ensures that high-concentration soaking or co-crystallization experiments can be conducted reproducibly, reducing the sample quantity required for successful phasing experiments.

Radiolabeled Probe Development: ¹²⁵I Tracer Studies for Nucleoside Metabolism

The presence of iodine at the 7-position enables radiolabeling with ¹²⁵I isotope for tracer studies investigating nucleoside analog distribution, metabolism, and incorporation . This application is uniquely accessible to iodo-substituted analogs and cannot be replicated with bromo, chloro, or unsubstituted 7-deazapurine nucleosides. Laboratories conducting pharmacokinetic studies, cellular uptake assays, or autoradiography of nucleoside analogs should procure this compound as the precursor for custom radiolabeled probe synthesis. The validated in vivo formulation protocols provide a starting point for developing dosing regimens in animal biodistribution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.